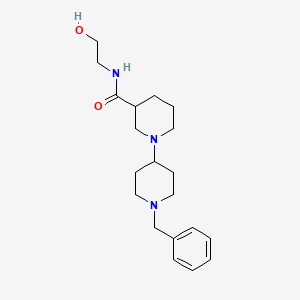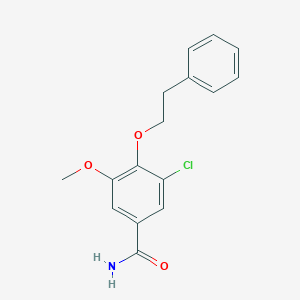![molecular formula C19H26N4O2 B5343298 4-[(dimethylamino)methyl]-1-[2-(1H-imidazol-2-yl)benzoyl]-4-azepanol](/img/structure/B5343298.png)
4-[(dimethylamino)methyl]-1-[2-(1H-imidazol-2-yl)benzoyl]-4-azepanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(dimethylamino)methyl]-1-[2-(1H-imidazol-2-yl)benzoyl]-4-azepanol, also known as DMIBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 4-[(dimethylamino)methyl]-1-[2-(1H-imidazol-2-yl)benzoyl]-4-azepanol involves the inhibition of protein kinase C (PKC), which is an enzyme that plays a crucial role in cell signaling and regulation. By inhibiting PKC, this compound can disrupt the signaling pathways that promote cell growth and proliferation, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity, which can protect cells from oxidative stress. This compound has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(dimethylamino)methyl]-1-[2-(1H-imidazol-2-yl)benzoyl]-4-azepanol for lab experiments is its specificity for PKC inhibition. Unlike other PKC inhibitors, this compound does not affect other signaling pathways, making it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 4-[(dimethylamino)methyl]-1-[2-(1H-imidazol-2-yl)benzoyl]-4-azepanol. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the role of this compound in the regulation of immune responses, which could have implications for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise for its potential applications in various areas of scientific research. Its specificity for PKC inhibition and range of biochemical and physiological effects make it a valuable tool for studying cellular processes and developing new treatments for diseases. While there are limitations to its use in lab experiments, the potential future directions for the study of this compound make it an exciting area of research.
Synthesemethoden
The synthesis of 4-[(dimethylamino)methyl]-1-[2-(1H-imidazol-2-yl)benzoyl]-4-azepanol involves the reaction of 2-(1H-imidazol-2-yl)benzoic acid with 4-aminomethylpiperidine in the presence of N,N-dimethylformamide (DMF) and triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
4-[(dimethylamino)methyl]-1-[2-(1H-imidazol-2-yl)benzoyl]-4-azepanol has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-22(2)14-19(25)8-5-12-23(13-9-19)18(24)16-7-4-3-6-15(16)17-20-10-11-21-17/h3-4,6-7,10-11,25H,5,8-9,12-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXRIQGOUBTHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)C(=O)C2=CC=CC=C2C3=NC=CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5343215.png)
![1-{2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}piperazine](/img/structure/B5343223.png)
![N-(2-hydroxybutyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343242.png)

![5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5343249.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5343269.png)
![4-[(2-ethyl-1-piperidinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5343272.png)
![1-[3-(2-thienyl)acryloyl]-1H-benzimidazole](/img/structure/B5343279.png)
![2,5-dimethyl-7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5343286.png)
![1'-[(4-methylpyridin-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5343288.png)

![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5343310.png)